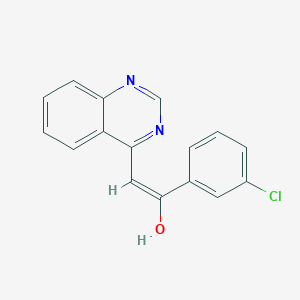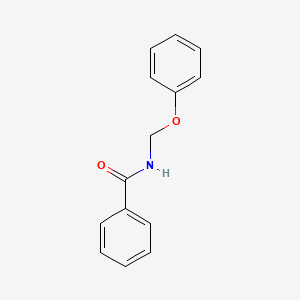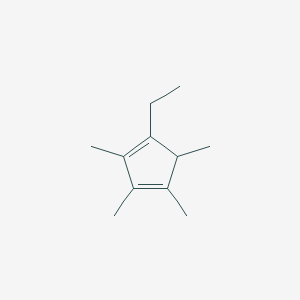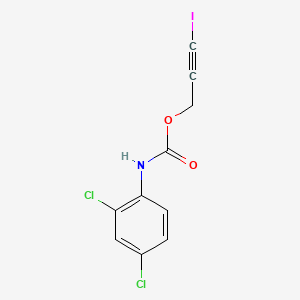
3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate is a chemical compound known for its antimicrobial and antifungal properties. It is widely used in various industries, including paints, coatings, wood preservatives, personal care, and cosmetics. This compound belongs to the carbamate family of biocides and has been recognized for its efficacy against a broad spectrum of fungal species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate typically involves the reaction of 3-iodo-2-propynyl alcohol with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce various substituted carbamates.
Aplicaciones Científicas De Investigación
3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a preservative in chemical formulations.
Biology: Employed in studies related to microbial inhibition and antifungal activity.
Medicine: Investigated for its potential use in antifungal treatments and as a preservative in pharmaceutical formulations.
Industry: Widely used in the production of paints, coatings, and wood preservatives due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate involves the inhibition of microbial and fungal growth. The compound exerts its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. It targets specific enzymes and pathways involved in cell wall synthesis and energy production, making it effective against a broad spectrum of fungi and bacteria.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-2-propynyl butylcarbamate: Another member of the carbamate family with similar antimicrobial properties.
2,4-Dichlorophenyl isocyanate: A precursor used in the synthesis of various carbamate compounds.
Uniqueness
3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate is unique due to its dual functional groups (iodo and dichlorophenyl) that enhance its antimicrobial efficacy. Its broad-spectrum activity and stability make it a preferred choice in various industrial and research applications.
Propiedades
Número CAS |
81466-80-0 |
|---|---|
Fórmula molecular |
C10H6Cl2INO2 |
Peso molecular |
369.97 g/mol |
Nombre IUPAC |
3-iodoprop-2-ynyl N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H6Cl2INO2/c11-7-2-3-9(8(12)6-7)14-10(15)16-5-1-4-13/h2-3,6H,5H2,(H,14,15) |
Clave InChI |
XHGFFVKKNSRZJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)NC(=O)OCC#CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


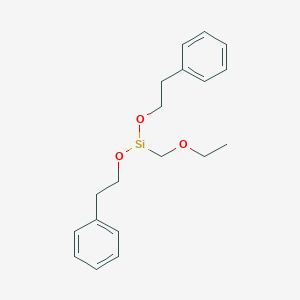
phosphanium chloride](/img/structure/B14412765.png)
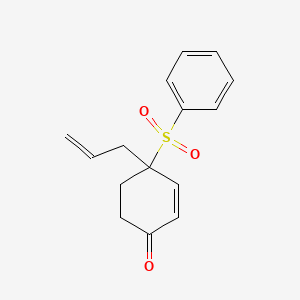
![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
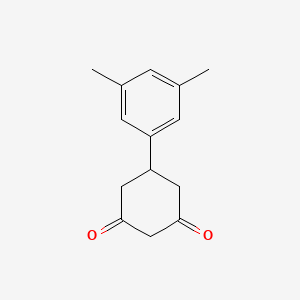
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
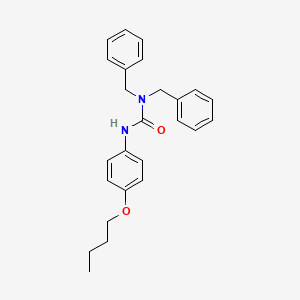
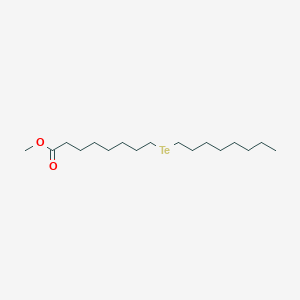
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)
